molecular formula C10H5ClN2S2 B1387085 Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Cat. No.: B1387085
M. Wt: 252.7 g/mol
InChI Key: GFDPXLUZWJSHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. One common method starts with the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization to form the thieno[3,2-d]pyrimidine core. Chlorination is then carried out using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. Finally, nucleophilic substitution with thiophene derivatives completes the synthesis .

Chemical Reactions Analysis

2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and their derivatives .

Scientific Research Applications

2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and kinase-inhibiting properties.

    Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound can disrupt their activity, leading to potential therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:

    2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound also features a pyrimidine core with thiophene substitution but includes a nitrophenoxy group, which may alter its biological activity.

    2-chloro-1,3-pyrimidine: A simpler pyrimidine derivative that lacks the thiophene ring, making it less complex but still useful in various chemical reactions.

    2-thioxopyrimidine:

The uniqueness of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine lies in its combined thiophene and pyrimidine structure, which imparts distinct electronic and biological properties, making it a valuable compound for research and development.

Biological Activity

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones. The following table summarizes various synthetic pathways reported in the literature:

Synthetic Method Starting Materials Product Yield
Cyclization with formic acid3-amino-4-cyano-2-thiophenecarboxamidesHigh (up to 95%)
Nucleophilic aromatic substitutionHalogenated intermediatesModerate (60-80%)
Condensation reactionsAminothiophene substrates with formamideGood (76-97%)

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity by inhibiting various enzymes involved in cancer cell proliferation. Research indicates that these compounds can target specific protein kinases crucial for cellular signaling pathways. For instance, a study highlighted that certain derivatives showed potent inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC50 values as low as 27.6 μM .

Antimalarial Activity

Recent studies have identified thieno[3,2-d]pyrimidine derivatives as promising candidates for antimalarial drug development. A series of compounds were evaluated for their activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. Among these, the chloro analogue demonstrated good efficacy against P. falciparum with moderate toxicity on HepG2 cells .

The mechanism underlying the biological activity of thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain kinases, disrupting their activity and leading to potential therapeutic effects such as anti-cancer activity . This inhibition can affect various signaling pathways critical for cell survival and proliferation.

3. Case Studies

Several case studies have been published that detail the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1: Antitumor Activity
    A series of novel thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects .
  • Case Study 2: Antimalarial Efficacy
    In a comprehensive study involving 28 thieno[3,2-d]pyrimidine derivatives, researchers found that specific substitutions at position 4 significantly influenced antiplasmodial activity. The chloro derivative was particularly effective against both P. falciparum and P. berghei .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings from various studies include:

  • Substituent Effects: The presence of halogen groups at specific positions enhances anticancer activity.
  • Functional Group Variations: Modifications at position 4 have shown to significantly alter antimalarial efficacy.

The following table summarizes some notable SAR findings:

Substituent Biological Activity IC50 Value
Chlorine at position 4Anticancer (MDA-MB-231)27.6 μM
Alkyl groups at position 6Antimalarial (P. falciparum)Effective
Electron-withdrawing groupsEnhanced cytotoxicityVaries by compound

Properties

IUPAC Name

2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDPXLUZWJSHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Reactant of Route 3
Reactant of Route 3
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Reactant of Route 4
Reactant of Route 4
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Reactant of Route 5
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Reactant of Route 6
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.